Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a fluoro group, a tosyl group, and a piperidine carboxylate ester. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a quinolone-based compound . Quinolone derivatives are known for their antibacterial, antiparasitic, antiviral, anticancer, and immunosuppressant activities . The primary targets of this compound are bacterial macromolecules, specifically Staphylococcus aureus DNA Gyrase , Mycobacterium tuberculosis topoisomerase II , and Streptococcus pneumoniae topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial drugs .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active centers of its target enzymes, inhibiting their function . The affinity of this compound towards these targets exceeds that of reference antibiotics of the fluoroquinolone group , suggesting a strong interaction and potential for high efficacy.
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerases disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually bacterial death, thereby exerting an antibacterial effect .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This makes it a potential candidate for the development of new antibacterial drugs .
Preparation Methods
The synthesis of Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
Piperidine Carboxylate Ester Formation: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or tosyl groups using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to the presence of the quinoline ring system.
Medicine: Quinoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, which may exhibit different biological activities.
Fluoroquinolones: A class of antibiotics that contain a fluoro-substituted quinoline ring and are used to treat bacterial infections.
Properties
IUPAC Name |
ethyl 1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-31-24(28)17-10-12-27(13-11-17)23-20-14-18(25)6-9-21(20)26-15-22(23)32(29,30)19-7-4-16(2)5-8-19/h4-9,14-15,17H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIIAZVZKHETFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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